molecular formula C8H9F2N3 B2861360 2-(3,3-Difluoroazetidin-1-yl)-4-methylpyrimidine CAS No. 2320142-82-1

2-(3,3-Difluoroazetidin-1-yl)-4-methylpyrimidine

Cat. No.: B2861360
CAS No.: 2320142-82-1
M. Wt: 185.178
InChI Key: VZNQMCSGFRLZEM-UHFFFAOYSA-N
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Description

2-(3,3-Difluoroazetidin-1-yl)-4-methylpyrimidine is a synthetic organic compound that has garnered attention in the scientific community due to its unique chemical structure and potential applications in various fields. This compound features a pyrimidine ring substituted with a 3,3-difluoroazetidin-1-yl group and a methyl group, making it a valuable building block in medicinal chemistry and other scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Difluoroazetidin-1-yl)-4-methylpyrimidine typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of Fluorine Atoms: The difluorination of the azetidine ring is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.

    Pyrimidine Ring Construction: The pyrimidine ring is constructed through a condensation reaction involving suitable starting materials like amidines or guanidines.

    Coupling of Azetidine and Pyrimidine Rings: The final step involves coupling the difluoroazetidine moiety with the pyrimidine ring under specific reaction conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Difluoroazetidin-1-yl)-4-methylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace specific substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-(3,3-Difluoroazetidin-1-yl)-4-methylpyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,3-Difluoroazetidin-1-yl)-4-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,3-Difluoroazetidin-1-yl)ethan-1-ol
  • 2-(3,3-Difluoroazetidin-1-yl)acetic acid
  • 2-(3,3-Difluoroazetidin-1-yl)pyridin-3-amine

Uniqueness

2-(3,3-Difluoroazetidin-1-yl)-4-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the difluoroazetidine and pyrimidine moieties enhances its potential for diverse applications compared to similar compounds.

Properties

IUPAC Name

2-(3,3-difluoroazetidin-1-yl)-4-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N3/c1-6-2-3-11-7(12-6)13-4-8(9,10)5-13/h2-3H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNQMCSGFRLZEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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